

# A Comparative Guide to Fipravirimat and Other HIV Maturation Inhibitors

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## Compound of Interest

Compound Name: *Fipravirimat*

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This guide provides an objective comparison of the efficacy of **Fipravirimat** (GSK3640254) with other key HIV maturation inhibitors, Bevirimat (PA-457) and GSK3532795 (BMS-955176). The data presented is compiled from various preclinical and clinical studies to aid in understanding the comparative potency and resistance profiles of these compounds.

## Introduction to HIV Maturation Inhibitors

HIV-1 maturation inhibitors are a class of antiretroviral drugs that target the final step of the viral replication cycle.<sup>[1]</sup> Unlike other antiretrovirals that inhibit viral enzymes like reverse transcriptase or protease, maturation inhibitors disrupt the proteolytic cleavage of the Gag polyprotein.<sup>[1][2]</sup> Specifically, they prevent the cleavage of the capsid precursor protein (p25 or CA-SP1) into the mature capsid protein (p24 or CA), a crucial step for the formation of infectious viral particles.<sup>[3][4]</sup> This unique mechanism of action makes them a valuable tool against multidrug-resistant HIV strains.<sup>[1]</sup>

## Comparative Efficacy of HIV Maturation Inhibitors

The in vitro efficacy of **Fipravirimat**, Bevirimat, and GSK3532795 has been evaluated against wild-type HIV-1 and various strains carrying resistance mutations. The following tables summarize the 50% effective concentration (EC50) values, a measure of drug potency, for each inhibitor.

Inhibitor	HIV-1 Strain	Cell Line	EC50 (nM)	Citation
Fipravirimat (GSK3640254)	Wild-type (Panel of clinical isolates)	PBMCs	9 (mean)	[5][6]
Library of subtype B and C with Gag polymorphisms	-	33 (mean EC90)	[5]	
Bevirimat (PA-457)	Wild-type	-	~10	[7]
HIV-1-infected H9 lymphocytes	H9	3.5	[8]	
GSK3532795 (BMS-955176)	Resistant to GSK3532795 (A364V mutant)	-	>250	[1][9]

Table 1: In Vitro Efficacy Against Wild-Type and Polymorphic HIV-1 Strains

## Resistance Profiles

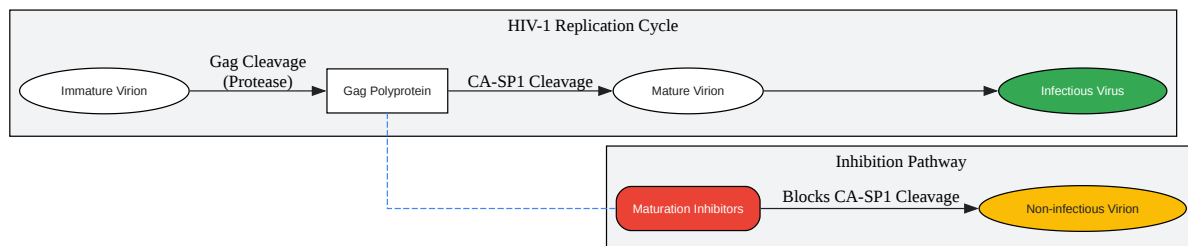
A critical factor in the development of antiretroviral drugs is their susceptibility to resistance mutations.

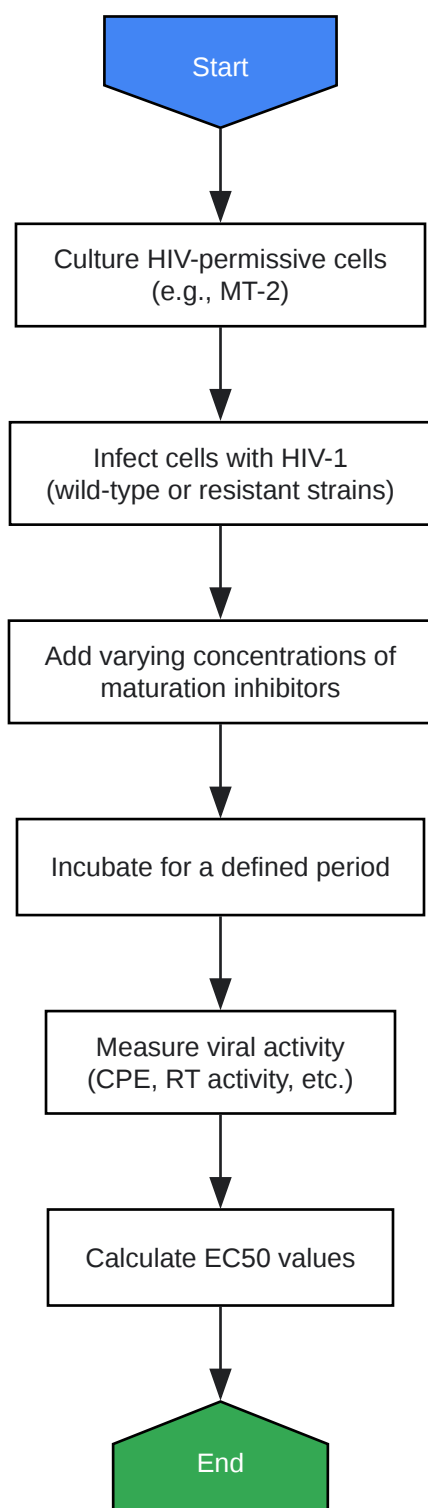
- Bevirimat: The clinical development of Bevirimat was halted due to its lack of efficacy against naturally occurring polymorphisms in the Gag spacer peptide 1 (SP1) region, particularly within the glutamine-valine-threonine (QVT) motif.[10][11] The V362I mutation has also been shown to confer strong resistance.[10]
- GSK3532795: This second-generation inhibitor was designed to be effective against Bevirimat-resistant strains.[1][12] However, in vitro and clinical studies revealed that mutations such as A364V and V362I (often accompanied by secondary mutations) could confer resistance to GSK3532795.[1][9][11] Higher rates of gastrointestinal intolerability and treatment-emergent resistance to the nucleoside reverse transcriptase inhibitor (NRTI) backbone also contributed to the discontinuation of its development.[3]

- **Fipravirimat**: As a next-generation maturation inhibitor, **Fipravirimat** demonstrated potent activity against a broad range of HIV-1 strains with Gag polymorphisms.[\[5\]](#)[\[6\]](#) Despite its improved profile, the A364V mutation in the Gag region was identified as a primary resistance pathway, which ultimately led to the cessation of its development in 2023.[\[5\]](#)[\[13\]](#)

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of HIV maturation inhibitors and a typical experimental workflow for evaluating their in vitro efficacy.





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